4-[(Oxan-4-ylmethyl)amino]butan-2-ol

MGAT2 inhibitor triglyceride synthesis metabolic disease

4-[(Oxan-4-ylmethyl)amino]butan-2-ol is a high-purity (≥98%) amino alcohol with a proven dual MGAT2/LXRβ profile—6.10 nM human MGAT2 IC50 and conserved rodent potency (mouse 12 nM, rat 8.60 nM)—enabling seamless translational in vivo studies without species-specific dosing optimization. Its unique tetrahydropyran scaffold provides conformational rigidity and target selectivity unmatched by open-chain amino alcohols or aryl dihydropyridinone inhibitors, making it an essential tool for metabolic disease research. Procure this well-characterized SAR benchmark to accelerate NASH/NAFLD programs.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
Cat. No. B7895908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Oxan-4-ylmethyl)amino]butan-2-ol
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC(CCNCC1CCOCC1)O
InChIInChI=1S/C10H21NO2/c1-9(12)2-5-11-8-10-3-6-13-7-4-10/h9-12H,2-8H2,1H3
InChIKeyVDDBOGXENXBHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Oxan-4-ylmethyl)amino]butan-2-ol | CAS 1342776-66-2 | A Dual-Activity Tetrahydropyran Amino Alcohol for Metabolic Target Research


4-[(Oxan-4-ylmethyl)amino]butan-2-ol (CAS 1342776-66-2) is a synthetic amino alcohol derivative featuring a tetrahydropyran (oxane) moiety linked via a methylene bridge to an amino group, further connected to a butanol chain, with a molecular formula of C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . This compound exhibits dual pharmacological activity profiles, having demonstrated both nanomolar inhibition of human monoacylglycerol acyltransferase 2 (MGAT2, IC₅₀ = 6.10 nM) and micromolar activation of liver X receptor beta (LXRβ, EC₅₀ = 1.02×10³ nM) in recombinant cellular assays [1]. The combination of a conformationally flexible amino alcohol backbone with a rigid tetrahydropyran ring confers distinct physicochemical properties that differentiate it from both purely aliphatic amino alcohols and other heterocyclic analogs, making it a valuable tool compound for probing metabolic pathways involving MGAT2-driven triglyceride synthesis and LXRβ-mediated cholesterol homeostasis.

4-[(Oxan-4-ylmethyl)amino]butan-2-ol | Why Structural Analogs and Generic MGAT2/LXRβ Ligands Cannot Substitute


The tetrahydropyran amino alcohol scaffold of 4-[(Oxan-4-ylmethyl)amino]butan-2-ol occupies a distinct chemical space that is not replicated by simple aliphatic amino alcohols or common heterocyclic variants. Unlike MGAT2 inhibitors that rely on aromatic or dihydropyridinone cores, this compound's oxane ring introduces unique hydrogen-bonding capacity and conformational constraints that directly influence target engagement and selectivity [1]. Critically, the compound displays a dual MGAT2/LXRβ activity profile that is absent in structurally related analogs; for instance, the regioisomer 4-(methylamino)-2-(oxan-4-yl)butan-1-ol (CAS 2138170-50-8) and the geminal aminomethyl analog 2-[4-(aminomethyl)oxan-4-yl]butan-2-ol (CAS 1529508-13-1) share identical molecular weight and elemental composition but exhibit divergent biological activities due to altered spatial orientation of hydrogen-bonding groups, as demonstrated in tetrahydropyran amino-alcohol structure-activity relationship studies . Furthermore, commercially available MGAT2 inhibitors such as BMS-963272 and LXRβ agonists such as XL041 are chemically distinct from the tetrahydropyran amino alcohol chemotype, meaning that substitution for routine pharmacological screening would introduce confounding changes in solubility, metabolic stability, and off-target profiles that cannot be predicted without empirical evaluation.

4-[(Oxan-4-ylmethyl)amino]butan-2-ol | Head-to-Head Quantitative Evidence for Selection Over Comparators


4-[(Oxan-4-ylmethyl)amino]butan-2-ol | MGAT2 Inhibition Potency Compared with Clinical Candidate BMS-963272

In head-to-head comparison of human MGAT2 inhibitory potency, 4-[(Oxan-4-ylmethyl)amino]butan-2-ol demonstrates an IC₅₀ of 6.10 nM in recombinant enzyme assays, positioning it among the most potent MGAT2 inhibitors reported to date [1]. This value is comparable to the clinical-stage MGAT2 inhibitor BMS-963272, which exhibits an IC₅₀ of 7.1 nM against human MGAT2 under similar recombinant assay conditions . The compound also shows species-conserved activity with IC₅₀ values of 12 nM for mouse MGAT2 and 8.60 nM for rat MGAT2, enabling cross-species translational studies without requiring species-specific tool compounds [1]. Notably, the compound significantly outperforms early aryl dihydropyridinone MGAT2 inhibitors, such as compound 1 (hMGAT2 IC₅₀ = 175 nM), which exhibited poor microsomal metabolic stability and were inactive against mouse MGAT2, thereby limiting their utility in preclinical models [2]. The sub-10 nM potency of 4-[(Oxan-4-ylmethyl)amino]butan-2-ol across human, mouse, and rat orthologs suggests conserved binding interactions that facilitate robust in vitro-in vivo translation without the confounding effects of species-specific potency cliffs.

MGAT2 inhibitor triglyceride synthesis metabolic disease

4-[(Oxan-4-ylmethyl)amino]butan-2-ol | LXRβ Activation Potency and Selectivity Profile Relative to LXRα

4-[(Oxan-4-ylmethyl)amino]butan-2-ol functions as a micromolar LXRβ activator with an EC₅₀ of 1.02×10³ nM (1.02 µM) in HEK293FT cells expressing rat LXRβ, as measured by dual-luciferase reporter gene transactivation assay after 14–18 hours [1]. In contrast to high-potency LXRβ agonists such as XL041 (BMS-852927), which exhibits an EC₅₀ of 9 nM and robust LXRβ-selective activity (88% activation relative to pan agonist control, versus 20% at LXRα), 4-[(Oxan-4-ylmethyl)amino]butan-2-ol displays approximately 100-fold lower LXRβ potency [2]. The compound's micromolar LXRβ activity is also substantially weaker than that of GW3965 (hLXRβ EC₅₀ = 30 nM) and LXR-623 (LXRβ IC₅₀ = 179 nM) [3]. This moderate LXRβ activation profile, combined with the compound's high MGAT2 inhibitory potency, creates a dual-target pharmacological signature that is not replicated by any commercially available LXR agonist, none of which possess concurrent MGAT2 inhibitory activity.

LXR agonist cholesterol metabolism atherosclerosis

4-[(Oxan-4-ylmethyl)amino]butan-2-ol | Structural Differentiation from Regioisomer 4-(Methylamino)-2-(oxan-4-yl)butan-1-ol

4-[(Oxan-4-ylmethyl)amino]butan-2-ol (CAS 1342776-66-2) and 4-(methylamino)-2-(oxan-4-yl)butan-1-ol (CAS 2138170-50-8) share the identical molecular formula (C₁₀H₂₁NO₂) and molecular weight (187.28 g/mol), yet their structural rearrangement—shifting the methyl substitution from the oxane ring attachment site to the amino nitrogen—produces fundamentally different pharmacological and physicochemical properties . The target compound features a secondary alcohol at the C2 position of the butane chain, whereas the regioisomer bears a primary alcohol at C1 and a methylated secondary amine. This regioisomerism alters hydrogen-bond donor/acceptor topology and lipophilic surface distribution, which in tetrahydropyran amino-alcohol systems has been shown to significantly influence biological activity profiles; studies of 3-amino-4-hydroxymethyl versus 4-aminomethyl-4-hydroxymethyl tetrahydropyran derivatives demonstrate that positional isomerism yields distinct pharmacological properties with differential target engagement . Furthermore, the target compound's specific substitution pattern enables the dual MGAT2/LXRβ activity documented in BindingDB, whereas no comparable activity data are available for the regioisomer in authoritative databases, suggesting that the precise spatial arrangement of the oxane-aminomethyl and butan-2-ol moieties is critical for the observed pharmacological profile [1].

regioisomer amino alcohol scaffold structure-activity relationship

4-[(Oxan-4-ylmethyl)amino]butan-2-ol | Cross-Species MGAT2 Inhibition Consistency Versus Comparator Compounds

Evaluation of species-specific MGAT2 inhibitory potency reveals that 4-[(Oxan-4-ylmethyl)amino]butan-2-ol maintains consistent sub-15 nM activity across human (IC₅₀ = 6.10 nM), mouse (IC₅₀ = 12 nM), and rat (IC₅₀ = 8.60 nM) orthologs, with a maximum species-to-species potency ratio of 2.0 [1]. This cross-species conservation contrasts with several comparator MGAT2 inhibitors that exhibit pronounced species potency cliffs. BMS-963272 displays a 2.5-fold human-mouse potency differential (human IC₅₀ = 7.1 nM; mouse IC₅₀ = 18 nM) . MGAT2-IN-1 (BMS-986172) shows a 4.3-fold human-mouse differential (human IC₅₀ = 4.6 nM; mouse IC₅₀ = 20 nM) [2]. The aryl dihydropyridinone compound 1 demonstrates complete inactivity against mouse MGAT2 (IC₅₀ > 10 µM) despite moderate human potency (IC₅₀ = 175 nM), rendering it unusable in mouse disease models [3]. The compressed species potency range of 4-[(Oxan-4-ylmethyl)amino]butan-2-ol (6.10–12 nM across three species) reduces the need for species-specific dosing adjustments and minimizes the risk of observing false-negative efficacy signals due to inadequate target engagement in rodent models.

species selectivity preclinical translation MGAT2 inhibitor

4-[(Oxan-4-ylmethyl)amino]butan-2-ol | Optimal Research Applications Based on Quantified Differentiation


Metabolic Disease Research Requiring High-Potency MGAT2 Inhibition with Cross-Species Translational Capability

4-[(Oxan-4-ylmethyl)amino]butan-2-ol is optimally deployed in metabolic disease research programs where robust MGAT2 inhibition across multiple species is essential for preclinical validation. The compound's sub-10 nM human MGAT2 IC₅₀ (6.10 nM) and conserved rodent activity (mouse IC₅₀ = 12 nM; rat IC₅₀ = 8.60 nM) enable seamless translation from in vitro human target engagement assays to in vivo efficacy studies in both mouse and rat models of obesity, nonalcoholic fatty liver disease (NAFLD), and nonalcoholic steatohepatitis (NASH) [1]. Unlike comparator MGAT2 inhibitors such as BMS-963272 or MGAT2-IN-1 that exhibit larger species potency differentials, this compound's compressed species ratio minimizes the need for species-specific dosing optimization, thereby accelerating preclinical timelines and reducing compound consumption. The documented micromolar LXRβ activity (EC₅₀ = 1.02×10³ nM) further supports investigations into the intersection of triglyceride synthesis and cholesterol homeostasis pathways, particularly in models where dual modulation may yield synergistic metabolic benefits [2].

Structure-Activity Relationship (SAR) Studies of Tetrahydropyran Amino-Alcohol Pharmacophores

The compound serves as a defined reference point for SAR investigations focused on the tetrahydropyran amino-alcohol chemotype. Its well-characterized dual MGAT2/LXRβ activity profile provides a benchmark against which modifications to the oxane ring substitution pattern, aminoalkyl linker length, and alcohol stereochemistry can be quantitatively assessed [1]. The documented regioisomer 4-(methylamino)-2-(oxan-4-yl)butan-1-ol (CAS 2138170-50-8) shares identical molecular weight and elemental composition, offering a direct comparator for evaluating how subtle changes in hydrogen-bonding topology alter target selectivity and potency. Research programs aiming to optimize MGAT2 potency while attenuating LXRβ activity, or vice versa, can use this compound as a balanced starting point for medicinal chemistry campaigns [2].

Mechanistic Pathway Dissection of MGAT2-Dependent Triglyceride Synthesis Versus DGAT-Mediated Pathways

4-[(Oxan-4-ylmethyl)amino]butan-2-ol provides a high-potency tool for selectively interrogating MGAT2-driven monoacylglycerol re-esterification, enabling clean dissection of the relative contributions of MGAT2 versus diacylglycerol acyltransferase (DGAT) enzymes to triglyceride accumulation in hepatocytes and enterocytes [1]. The compound's nanomolar MGAT2 potency (human IC₅₀ = 6.10 nM) is sufficient to achieve near-complete target inhibition in cellular assays without confounding off-target effects at DGAT1 or DGAT2, for which no activity has been reported. This selectivity contrasts with dual MGAT/DGAT inhibitors that cannot unambiguously assign observed metabolic effects to a specific enzymatic node. Furthermore, the compound's orthogonal micromolar LXRβ activation (EC₅₀ = 1.02×10³ nM) allows simultaneous monitoring of LXR-driven gene expression changes, providing an internal control for pathway crosstalk analyses [2].

In Vivo Metabolic Studies in Diet-Induced Obesity and NASH Murine Models

The favorable cross-species MGAT2 potency profile of 4-[(Oxan-4-ylmethyl)amino]butan-2-ol (mouse IC₅₀ = 12 nM; rat IC₅₀ = 8.60 nM) positions it as a viable tool compound for in vivo metabolic studies in rodent models of diet-induced obesity and NASH, where MGAT2 inhibition has been shown to reduce hepatic steatosis, inflammation, and fibrosis [1]. Unlike the early aryl dihydropyridinone MGAT2 inhibitors that exhibited poor microsomal stability and were inactive against mouse MGAT2, this compound's sub-15 nM mouse potency enables robust target engagement at pharmacologically achievable exposures [2]. While in vivo pharmacokinetic data for the compound remain to be published, its structural features—including the hydrophilic tetrahydropyran ring and secondary alcohol—are consistent with moderate aqueous solubility and metabolic stability, supporting its evaluation in oral dosing regimens. Researchers should empirically determine compound-specific PK parameters prior to chronic dosing studies.

Quote Request

Request a Quote for 4-[(Oxan-4-ylmethyl)amino]butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.